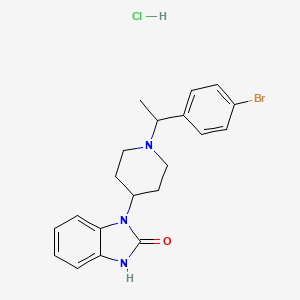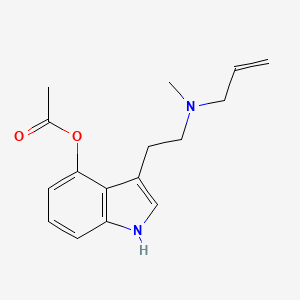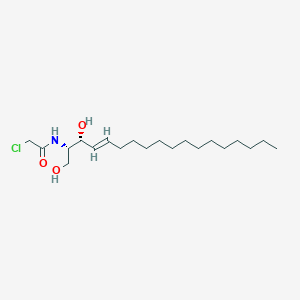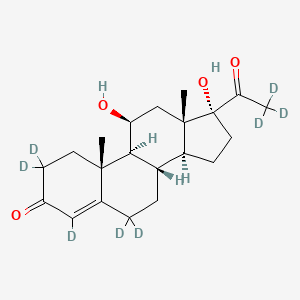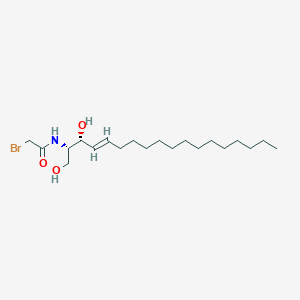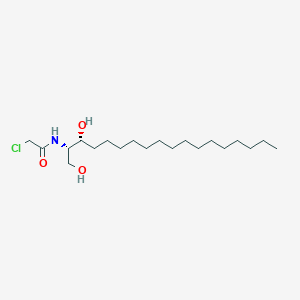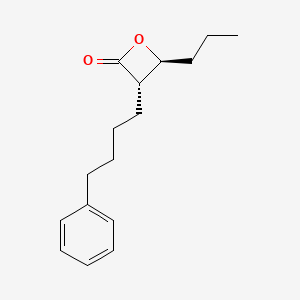![molecular formula C44H83N3O6 B8236322 2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)
2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
93-O17O is a chalcogen-containing ionizable cationic lipidoid. This compound is primarily used in the formation of lipid nanoparticles (LNPs), which are crucial for various biomedical applications, including drug delivery and gene therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 93-O17O involves the incorporation of chalcogen elements into the lipidoid structure The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature
Industrial Production Methods
Industrial production of 93-O17O typically follows a scalable synthetic route that ensures high purity and yield. The process involves:
Raw Material Preparation: Sourcing high-purity starting materials.
Reaction Setup: Conducting the synthesis in controlled environments to maintain consistency.
Purification: Using techniques like chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through various analytical methods.
Analyse Des Réactions Chimiques
Types of Reactions
93-O17O undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical properties.
Reduction: Reduction reactions can modify the ionizable groups, affecting the compound’s behavior in biological systems.
Substitution: Various substitution reactions can occur, allowing for the modification of the lipidoid structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of more reduced lipidoid structures.
Applications De Recherche Scientifique
93-O17O has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Plays a crucial role in the development of lipid-based drug delivery systems.
Industry: Utilized in the production of lipid nanoparticles for various applications, including vaccines and therapeutics
Mécanisme D'action
The mechanism by which 93-O17O exerts its effects involves the formation of lipid nanoparticles that can encapsulate and deliver therapeutic agents. The ionizable cationic nature of the compound allows it to interact with biological membranes, facilitating the delivery of its cargo into cells. The molecular targets and pathways involved include:
Cell Membranes: Interaction with lipid bilayers to enhance permeability.
Endosomal Escape: Facilitating the release of encapsulated agents into the cytoplasm.
Comparaison Avec Des Composés Similaires
Similar Compounds
DOTAP: Another cationic lipidoid used in gene delivery.
DOPC: A neutral lipid often used in combination with cationic lipids.
DMG-PEG: A polyethylene glycol-modified lipid for enhanced stability.
Uniqueness of 93-O17O
93-O17O stands out due to its chalcogen-containing structure, which provides unique properties such as enhanced stability and specific interactions with biological membranes. This makes it particularly effective for applications requiring precise delivery and controlled release of therapeutic agents .
Propriétés
IUPAC Name |
2-tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H83N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-50-38-40-52-43(48)28-33-46(31-27-32-47-35-30-45-42-47)34-29-44(49)53-41-39-51-37-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,35,42H,3-29,31-34,36-41H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJOKQMHTYTQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOC(=O)CCN(CCCN1C=CN=C1)CCC(=O)OCCOCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H83N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 6-[3-ethenyl-4-[(Z)-3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8236248.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)
![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)

